4-Bromo-3-methyl-isothiazol-5-ylamine
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Overview
Description
4-Bromo-3-methyl-isothiazol-5-ylamine is a chemical compound with the molecular formula C4H5BrN2S and a molecular weight of 193.06 g/mol . It is characterized by a white crystalline powder appearance and is moderately soluble in solvents like dimethyl sulfoxide (DMSO) and slightly soluble in methanol and ethanol . This compound is known for its applications as an effective insecticide and bactericide, making it valuable in agricultural and horticultural fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methyl-isothiazol-5-ylamine can be synthesized through a multi-step process involving the reaction of 3-methyl-isothiazole with a brominating agent, followed by amination . A common method involves the bromination of 3-methyl-isothiazole using N-bromosuccinimide (NBS) to yield 4-bromo-3-methyl-isothiazole. This intermediate is then reacted with an amine to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-isothiazol-5-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve solvents like DMSO or ethanol and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives of the original compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, which can further react to form more complex molecules.
Scientific Research Applications
4-Bromo-3-methyl-isothiazol-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in controlling bacterial growth.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized as an insecticide and bactericide in agricultural and horticultural applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-isothiazol-5-ylamine involves its interaction with biological targets such as enzymes and cellular membranes. The bromine atom and the isothiazole ring play crucial roles in its activity, allowing it to disrupt essential biological processes in target organisms. This disruption can lead to the inhibition of enzyme activity or damage to cellular structures, resulting in the compound’s insecticidal and bactericidal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methyl-isothiazol-5-ylamine
- 4-Fluoro-3-methyl-isothiazol-5-ylamine
- 4-Iodo-3-methyl-isothiazol-5-ylamine
Uniqueness
4-Bromo-3-methyl-isothiazol-5-ylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom enhances its effectiveness as an insecticide and bactericide, making it more potent in various applications .
Properties
IUPAC Name |
4-bromo-3-methyl-1,2-thiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICJMPBBIYDDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590090 |
Source
|
Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85508-99-2 |
Source
|
Record name | 4-Bromo-3-methyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methyl-1,2-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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